
6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin: is a derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is primarily studied for its potential applications in the treatment of type 2 diabetes mellitus. It is characterized by its complex molecular structure, which includes multiple acetoxy groups and an oxo group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin involves multiple steps, starting from dapagliflozin. The process typically includes acetylation reactions where hydroxyl groups are converted into acetoxy groups using acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, converting them into ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it into a hydroxyl group.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products include ketones and aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include amides, ethers, and thioethers.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin is used as a reference material for studying the properties and reactions of acetoxy and oxo groups.
Biology: In biological research, this compound is used to study the mechanisms of SGLT2 inhibitors and their effects on glucose metabolism.
Medicine: In medicine, it is investigated for its potential therapeutic effects in managing type 2 diabetes mellitus. It helps in understanding the pharmacokinetics and pharmacodynamics of SGLT2 inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antidiabetic drugs.
Mecanismo De Acción
The mechanism of action of 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. By inhibiting SGLT2, the compound reduces the reabsorption of glucose from the renal tubules, leading to increased glucose excretion in the urine (glycosuria). This helps in lowering blood glucose levels in patients with type 2 diabetes mellitus.
Comparación Con Compuestos Similares
Dapagliflozin: The parent compound, also an SGLT2 inhibitor.
Canagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A related SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus.
Uniqueness: 6-Acetoxymethyl-3,4,5-triacetoxy-6-oxo Dapagliflozin is unique due to its multiple acetoxy groups, which may influence its pharmacokinetic properties and metabolic stability. This structural difference can lead to variations in its absorption, distribution, metabolism, and excretion compared to other SGLT2 inhibitors.
Propiedades
Fórmula molecular |
C41H47ClO19 |
|---|---|
Peso molecular |
879.2 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-[[(2S,3R,4S,5R)-3,4,5-triacetyloxy-6-oxooxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H47ClO19/c1-9-51-30-13-10-27(11-14-30)16-28-17-29(12-15-31(28)42)41(53-19-32-34(54-21(3)44)36(56-23(5)46)38(40(50)60-32)58-25(7)48)39(59-26(8)49)37(57-24(6)47)35(55-22(4)45)33(61-41)18-52-20(2)43/h10-15,17,32-39H,9,16,18-19H2,1-8H3/t32-,33+,34+,35+,36-,37-,38+,39+,41-/m0/s1 |
Clave InChI |
FXRHEOZQWXCHIU-LPIILBNFSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC[C@H]4[C@H]([C@@H]([C@H](C(=O)O4)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OCC4C(C(C(C(=O)O4)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



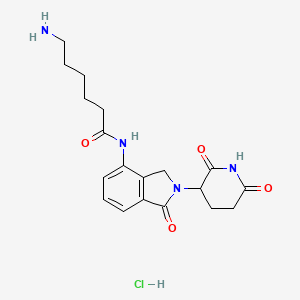
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
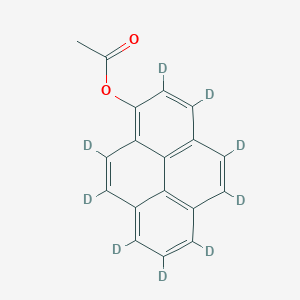
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)
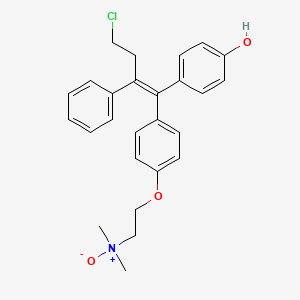
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)

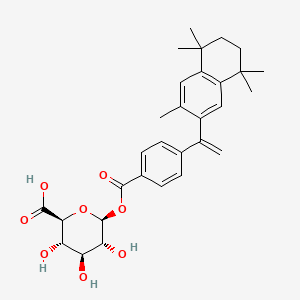
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
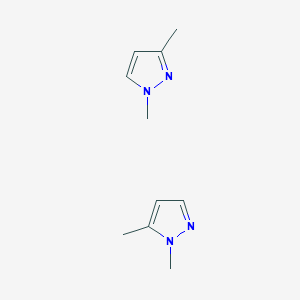
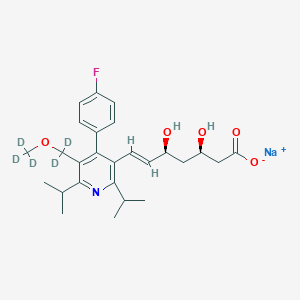
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
